5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group at the 5-position, a propyl-substituted phenyl group at the 1-position, and a carbonitrile group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-propylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenyl-1h-pyrazole-4-carbonitrile
- 5-Amino-1-(4-methylphenyl)-1h-pyrazole-4-carbonitrile
- 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group at the 3-position of the phenyl ring can influence the compound’s lipophilicity and binding affinity to biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
650628-57-2 |
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Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
5-amino-1-(3-propylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-2-4-10-5-3-6-12(7-10)17-13(15)11(8-14)9-16-17/h3,5-7,9H,2,4,15H2,1H3 |
InChI Key |
QOEJAQDFFHDMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
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